5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione
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Overview
Description
5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[25]octane-4,6,8-trione is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the nitrophenyl group and the dimethyl groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation may produce various oxides.
Scientific Research Applications
5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in its biological activity, potentially interacting with enzymes and receptors. The spiro structure contributes to its stability and unique reactivity, influencing its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Shares a similar spiro structure but differs in functional groups.
Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester: Another spiro compound with distinct chemical properties.
Uniqueness
5,7-Dimethyl-1-(4-nitrophenyl)-5,7-diazaspiro[25]octane-4,6,8-trione stands out due to its specific combination of functional groups and spiro structure, which confer unique chemical and biological properties
Properties
CAS No. |
61373-16-8 |
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Molecular Formula |
C14H13N3O5 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
5,7-dimethyl-2-(4-nitrophenyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione |
InChI |
InChI=1S/C14H13N3O5/c1-15-11(18)14(12(19)16(2)13(15)20)7-10(14)8-3-5-9(6-4-8)17(21)22/h3-6,10H,7H2,1-2H3 |
InChI Key |
REBZMFGXDWAIQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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